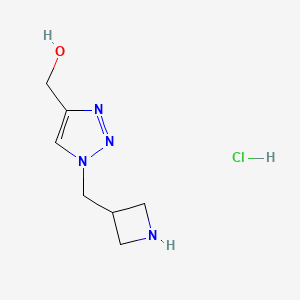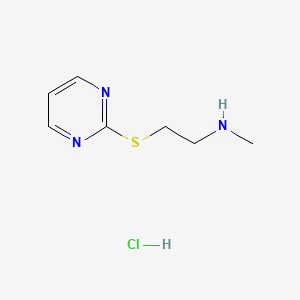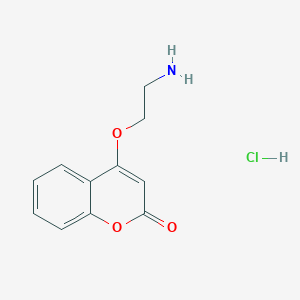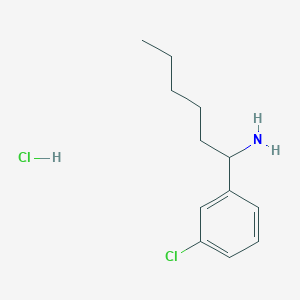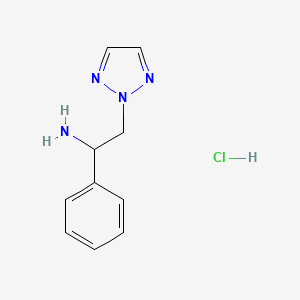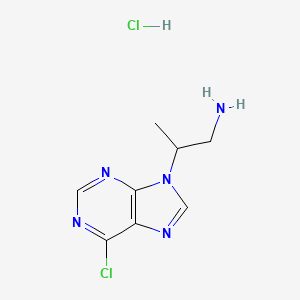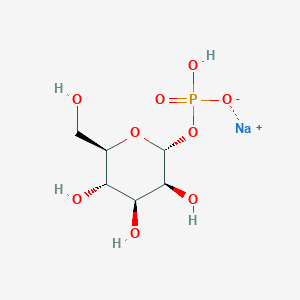
a-D-Mannose-1-phosphate sodium salt
Overview
Description
A-D-Mannose-1-phosphate sodium salt is an intermediate in fructose and mannose metabolism . It is a naturally occurring sugar phosphate that can be found within the human body . It plays a vital role in cellular communication and function as it is a crucial component of glycoproteins and glycolipids .
Molecular Structure Analysis
The molecular formula of a-D-Mannose-1-phosphate sodium salt is C6H13O9P . It has a molecular weight of 260.14 (anhydrous free acid basis) . Another source mentions a molecular weight of 282.118 Da .Chemical Reactions Analysis
While specific chemical reactions involving a-D-Mannose-1-phosphate sodium salt are not detailed in the search results, it is known to be an intermediate in fructose and mannose metabolism .Physical And Chemical Properties Analysis
A-D-Mannose-1-phosphate sodium salt is a white powder. It is soluble in water and slightly soluble in ethanol. The compound has a melting point of 192-193 °C and a pKa of 1.2.Scientific Research Applications
Investigation of Glycoproteins and Glycolipids
α-D-Mannose-1-phosphate sodium salt is used in the investigation of the structure and function of glycoproteins and glycolipids . These are complex molecules that play crucial roles in many biological processes, including cell-cell interaction, immune response, and pathogen recognition.
Metabolic Pathway Regulation
This compound is also used in the study of metabolic pathway regulation . It is an intermediate in fructose and mannose metabolism , and its study can provide insights into how these metabolic pathways are regulated in different organisms and under different conditions.
Hormone and Vitamin Biosynthesis
α-D-Mannose-1-phosphate sodium salt is used in the exploration of hormone and vitamin biosynthesis . Understanding the role of this compound in these biosynthetic pathways can help in the development of new therapeutic strategies for diseases related to hormone and vitamin deficiencies.
Enzymatic Colorimetric Quantification
Researchers have developed an enzymatic colorimetric method for the quantification of α-D-mannose 1-phosphate . This method is not altered by the presence of D-mannose, D-mannosamine, N-acetyl-D-mannosamine, L-mannose, β-1,4-mannobiose, α-1,2-mannobiose, methyl α-D-mannoside or dimethyl sulfoxide .
Probiotic Research
In a study assessing the effects of dietary probiotic inclusion levels on intestinal mucin composition, it was found that supplementation with α-D-Mannose-1-phosphate sodium salt increased the thickness of the intestinal mucus layer. This could potentially improve gut barrier function.
Biosynthesis of Mannosides in Polysaccharides, Glycoproteins, and Glycolipids
α-D-Mannose 1-phosphate is an essential intermediate in the biosynthesis of mannosides in polysaccharides, glycoproteins, and glycolipids . In this biosynthesis, α-Man1 P is generated from D-mannose 6-phosphate (Man6 P) by phosphomannomutase (PMM, EC 5.4.2.8) and converted into GDP-mannose (GDP-Man) by mannose 1-phosphate guanylyltransferase (EC 2.7.7.13) to be the donor substrate for various mannosyltransferases .
Mechanism of Action
Target of Action
The primary target of Alpha-D-Mannose-1-Phosphate Sodium Salt is the biochemical pathway of fructose and mannose metabolism . It plays a crucial role in cellular communication and function as it is a component of glycoproteins and glycolipids .
Mode of Action
Alpha-D-Mannose-1-Phosphate Sodium Salt interacts with its targets by serving as an intermediate in the metabolism of fructose and mannose . This interaction leads to changes in the metabolic pathways, affecting the production and utilization of these sugars in the body.
Biochemical Pathways
The compound affects the fructose and mannose metabolic pathways . As an intermediate, it contributes to the conversion of D-Mannose 6-phosphate to fructose 6-phosphate . This process is vital for the normal functioning of various biochemical processes in the body.
Result of Action
The action of Alpha-D-Mannose-1-Phosphate Sodium Salt at the molecular and cellular level results in the regulation of fructose and mannose metabolism . This regulation is crucial for maintaining cellular function and communication, as these sugars are key components of glycoproteins and glycolipids .
Action Environment
The action, efficacy, and stability of Alpha-D-Mannose-1-Phosphate Sodium Salt can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other compounds or cofactors necessary for its action. For instance, its solubility in water suggests that it can be easily transported in bodily fluids . .
Safety and Hazards
properties
IUPAC Name |
sodium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5+,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLVOZPKBHMBRV-GDTYSWHPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)[O-])O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
a-D-Mannose-1-phosphate sodium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-fluoro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1489909.png)
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)
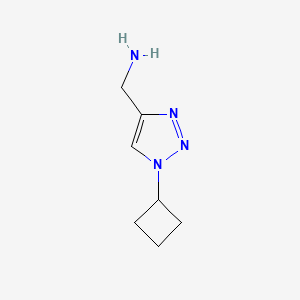
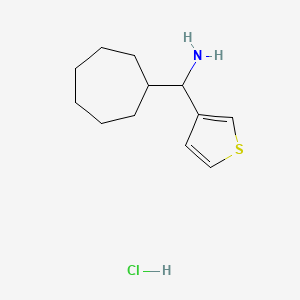
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)
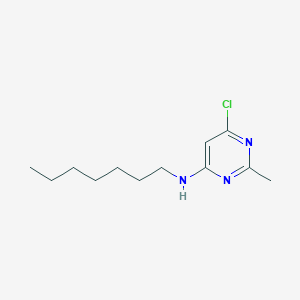
![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)
